Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate
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Overview
Description
Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate is an organic compound belonging to the class of cyclopentadienes. This compound is characterized by a cyclopentadiene ring substituted with methyl groups at the 1 and 3 positions and a carboxylate ester group at the 1 position. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of methyl 1-benzyl-2-oxocyclopentanecarboxylate with trimethylsilyl triflate to form a silylated enol ether, which is then oxidized to produce an enone. The enone is subsequently reduced to an allylic alcohol, which undergoes acid-catalyzed dehydration to yield the desired cyclopentadiene compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as Diels-Alder reactions, where it acts as a diene to form cycloaddition products. These reactions are facilitated by the electron-rich nature of the diene moiety, which allows it to readily react with electron-deficient dienophiles .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: Similar in structure but with a benzyl group instead of methyl groups.
Cyclopenta-1,3-diene: A simpler diene without the carboxylate ester group.
Norbornadiene: A bicyclic diene with different reactivity and applications.
Uniqueness
Methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl groups and a carboxylate ester group allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 1,3-dimethylcyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-4-5-9(2,6-7)8(10)11-3/h4-6H,1-3H3 |
InChI Key |
NBGJPRFIJPPJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C1)(C)C(=O)OC |
Origin of Product |
United States |
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